molecular formula C4H3ClN4O3 B7761452 2-amino-6-chloro-5-nitro-1H-pyrimidin-4-one

2-amino-6-chloro-5-nitro-1H-pyrimidin-4-one

Cat. No.: B7761452
M. Wt: 190.54 g/mol
InChI Key: UTTPUMOOQSNOHH-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-6-chloro-5-nitro-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-5-nitro-1H-pyrimidin-4-one involves specific chemical reactions and conditions. The preparation methods typically include:

    Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.

    Amination of Acrylonitrile: Another method involves the amination of acrylonitrile followed by hydrogenation.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-chloro-5-nitro-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-amino-6-chloro-5-nitro-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique chemical properties make it valuable in various chemical reactions and processes.

    Biology: In biological research, this compound is used to study its effects on different biological systems. It may serve as a model compound for understanding specific biochemical pathways.

    Industry: In industrial applications, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-5-nitro-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-6-chloro-5-nitro-1H-pyrimidin-4-one include other cyclodextrin inclusion complexes and derivatives of acrylonitrile. These compounds share similar chemical structures and properties but may differ in their specific applications and effects.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical properties and potential applications. Its ability to form stable inclusion complexes with cyclodextrins and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research and industrial applications.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and pave the way for future research and development.

Properties

IUPAC Name

2-amino-6-chloro-5-nitro-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN4O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTPUMOOQSNOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=NC1=O)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(NC(=NC1=O)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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